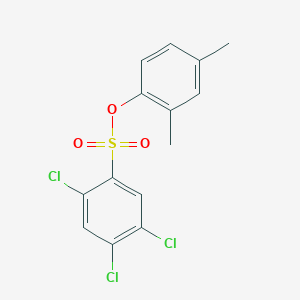

2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate, also known as DMTBS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonate ester that is commonly used as a reagent for the synthesis of various organic molecules. DMTBS is also known for its ability to act as a strong acid catalyst in organic reactions.

Wissenschaftliche Forschungsanwendungen

Photoremovable Protecting Group for Phosphates and Sulfonic Acids

One notable application of compounds related to 2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate is in the development of photoremovable protecting groups for phosphates and sulfonic acids. Klán et al. (2002) explored 2,5-Dimethylphenacyl phosphoric and sulfonic esters, which release the corresponding acids upon irradiation, proposing the chromophore as an excellent photoremovable protecting group for organic synthesis and biochemistry. This application is crucial for controlled release mechanisms in chemical syntheses and potential applications in drug delivery systems where light-induced deprotection can be utilized (Klán et al., 2002).

Structural Analysis and Molecular Engineering

Gowda et al. (2010) conducted a structural analysis on 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide, revealing significant insights into the sulfonyl and aniline benzene ring orientations. Such detailed structural analyses are pivotal for understanding molecular interactions and designing new molecules with desired properties for various applications, from pharmaceuticals to materials science (Gowda et al., 2010).

Development of Anion Exchange Membranes

In the field of energy, particularly fuel cells, the development of anion exchange membranes (AEMs) is a significant area of research. Wang et al. (2015) synthesized a series of poly(arylene ether sulfone)s containing pendant quaternary ammonium groups, demonstrating their potential as high-performance AEMs due to their excellent conductivity and thermal stability. These materials are critical for enhancing the efficiency and durability of fuel cells, which are promising technologies for clean energy conversion (Wang et al., 2015).

Chemiluminescence for Analytical Applications

Watanabe et al. (2010) explored the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. Their research contributes to the development of novel chemiluminescent compounds for analytical applications, such as sensitive detection methods in chemical and biological analyses. The ability to produce light under specific conditions without the need for external light sources can be utilized in various sensors and diagnostic tools (Watanabe et al., 2010).

Fuel Cell Applications

Research on sulfonated poly(arylene ether sulfone)s containing fluorenyl groups by Bae et al. (2009) highlights another significant application in fuel cell technology. These materials were synthesized to improve proton conductivity and mechanical properties of proton exchange membranes, demonstrating the potential for enhanced performance and durability of fuel cells, which are key components in transforming chemical energy into electrical energy with high efficiency and low environmental impact (Bae et al., 2009).

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl) 2,4,5-trichlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3O3S/c1-8-3-4-13(9(2)5-8)20-21(18,19)14-7-11(16)10(15)6-12(14)17/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSAGUADOLFEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702845.png)

![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]-N-[2-[2-[[1-[(4-fluoro-2-methylphenyl)methyl]cyclopropanecarbonyl]amino]ethyldisulfanyl]ethyl]cyclopropane-1-carboxamide](/img/structure/B2702849.png)

![Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2702860.png)